Metesind

Thymidylate Synthase Enzyme Inhibition Ki

Procure Metesind (AG-331 free base) for studies requiring TS inhibition independent of reduced folate carrier (RFC) transport and polyglutamation. As a non-classical, lipophilic inhibitor, it enables mechanistic dissection of resistance pathways, replication stress responses, and DNA damage patterns distinct from classical antifolates like raltitrexed. Ideal for RFC-deficient model validation.

Molecular Formula C23H24N4O3S
Molecular Weight 436.5 g/mol
CAS No. 138384-68-6
Cat. No. B1676346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetesind
CAS138384-68-6
SynonymsAG 331
AG-331
N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate
Molecular FormulaC23H24N4O3S
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESCN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N
InChIInChI=1S/C23H24N4O3S/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27/h2-10H,11-15H2,1H3,(H2,24,25)
InChIKeyCVEGTZWWWRJCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Metesind (AG-331) Free Base: Thymidylate Synthase Inhibitor for Oncology Research


Metesind (CAS 138384-68-6), also known as AG-331 free base, is a non-classical, lipophilic thymidylate synthase (TS) inhibitor [1]. Its glucuronate salt form (AG-331) was developed by Agouron Pharmaceuticals as an anticancer antimetabolite targeting the folate cofactor binding site of TS [2]. The compound is characterized by a benz[cd]indole core scaffold and a molecular weight of 436.53 Da [3]. Metesind demonstrates potent TS inhibition in vitro (Ki = 1.2 nM for glucuronate salt) and exhibits cytotoxic activity against various cancer cell lines with IC50 values ranging from 0.4 to 0.9 μM [4]. The compound was advanced to Phase I clinical trials for solid tumors but was subsequently discontinued [5].

Why Metesind (AG-331) Cannot Be Simply Substituted with Other Thymidylate Synthase Inhibitors


Thymidylate synthase inhibitors encompass multiple chemical classes with divergent mechanisms of cellular entry, intracellular metabolism, and molecular interactions. Classical antifolates like raltitrexed (ZD1694) and pemetrexed rely on the reduced folate carrier (RFC) for uptake and require polyglutamation for intracellular retention and activity [1]. In contrast, Metesind (AG-331) is a lipophilic, non-classical inhibitor designed to bypass RFC and polyglutamation requirements [2]. This fundamental difference results in distinct cellular pharmacology, including differential induction of DNA damage patterns and altered TS protein regulation compared to folate-based inhibitors [3]. Consequently, substituting Metesind with a classical TS inhibitor like ZD1694 or 5-fluorouracil (5-FU) in a research or drug development context will yield non-equivalent biological outcomes, as demonstrated by quantitative differences in TS inhibition, cytotoxicity, and DNA fragmentation profiles.

Quantitative Differentiation Evidence for Metesind (AG-331) Versus Alternative Thymidylate Synthase Inhibitors


TS Enzyme Inhibition Potency: Ki of 1.2 nM vs AG337 Ki of 11 nM

Metesind glucuronate (AG-331) demonstrates potent inhibition of thymidylate synthase (TS) with a reported Ki of 1.2 nM [1]. In comparison, the structurally related lipophilic TS inhibitor nolatrexed (AG337) exhibits a Ki of 11 nM for purified recombinant human TS [2]. This represents an approximately 9-fold higher binding affinity for Metesind glucuronate relative to AG337 under comparable in vitro enzyme assay conditions.

Thymidylate Synthase Enzyme Inhibition Ki

Intact Cell TS Inhibition Potency: IC50 0.7 μM vs ZD1694 IC50 2.5 nM

In MGH-U1 human bladder cancer cells, Metesind (AG-331) inhibited TS activity with an IC50 of 0.7 μM and IC90 of 3.0 μM [1]. In contrast, the folate-based TS inhibitor raltitrexed (ZD1694) demonstrated significantly higher potency in the same cell line, with an IC50 of 2.5 nM and IC90 of 4.8 nM [1]. This represents an approximately 280-fold difference in cellular TS inhibition potency favoring ZD1694, highlighting the distinct cellular pharmacology of these two TS inhibitor classes.

Cellular TS Inhibition IC50 MGH-U1 Cells

DNA Fragmentation Pattern: Nascent DNA-Only Damage vs ZD1694 Broad Genomic Damage

Following a 2-hour exposure of HCT-8 human colon adenocarcinoma cells, Metesind (AG-331) induced DNA single-strand breaks (ssbs) and double-strand breaks (dsbs) exclusively in nascent DNA, whereas raltitrexed (ZD1694) affected both genomic (mature) and nascent DNA [1]. This differential pattern was also observed with other agents: 5-fluorouracil (5-FU) produced only nascent DNA breakage similar to AG-331, while 5-fluoro-2'-deoxyuridine (FdUrd) produced both mature and nascent DNA fragmentation similar to ZD1694 [1]. The fragmented nascent DNA from AG-331 treatment ranged from 0.05 to 1.1 megabases in size as determined by pulsed-field gel electrophoresis.

DNA Damage Mechanism of Action Nascent DNA

Cytotoxic Potency: IC50 >20 μM vs ZD1694 IC50 6 nM in MGH-U1 Cells

In MGH-U1 human bladder cancer cells, Metesind (AG-331) cytotoxic IC50 could not be achieved even at concentrations up to 20 μM for 24-hour exposures, whereas raltitrexed (ZD1694) exhibited a cytotoxic IC50 of 6.0 nM and IC90 of 9.0 nM under identical conditions [1]. This represents a >3,300-fold difference in cytotoxic potency favoring ZD1694. Despite this large potency differential, both compounds effectively modulated thymidine kinase (TK) activity (1.8-2.5-fold increase with AG-331 at 5-10 μM vs 2.3-4.5-fold increase with ZD1694 at 5-10 nM) and nucleoside transporter expression (22-31-fold increase with AG-331 vs 34-39-fold increase with ZD1694), indicating conserved downstream salvage pathway activation [1].

Cytotoxicity Clonogenic Survival IC50

Combination Synergy with IdUrd: 8.7-Fold Reduction in IdUrd Cytotoxic IC50

The combination of Metesind (AG-331) with the thymidine analog iododeoxyuridine (IdUrd) produced enhanced antitumor effects in MGH-U1 human bladder cancer cells. Specifically, the addition of 5 μM AG-331 decreased the cytotoxic IC50 of IdUrd from 13 μM to 1.5 μM (8.7-fold reduction) and the IC90 from 81 μM to 5 μM (16.2-fold reduction) [1]. This synergistic interaction was accompanied by a 3.8-fold increase in IdUrd incorporation into cellular DNA and up to a 2.5-fold increase in DNA single-strand breaks compared to IdUrd alone [1]. The therapeutic index (normal bone marrow CFU-GM IC50 / tumor cell IC50) for the IdUrd + AG-331 combination was 6.5, compared to 4.0 for IdUrd + ZD1694 in previous studies [1].

Drug Combination Synergy IdUrd

Mechanism of Cellular Entry: RFC-Independent Uptake vs Folate-Based Inhibitors

Metesind (AG-331) was rationally designed as a lipophilic TS inhibitor that does not require the reduced folate carrier (RFC) for cellular entry and does not undergo intracellular polyglutamation [1]. This contrasts sharply with classical folate-based TS inhibitors such as raltitrexed (ZD1694), pemetrexed (LY231514), and GW1843U89, all of which depend on RFC-mediated uptake and polyglutamation for cellular retention and activity enhancement [2]. AG337 (nolatrexed) shares this RFC-independent, non-polyglutamatable design with AG-331, representing a distinct subclass of lipophilic TS inhibitors within the broader TS inhibitor landscape [3].

Reduced Folate Carrier Polyglutamation Drug Uptake

Recommended Research Applications for Metesind (AG-331) Based on Quantitative Differentiation


Investigating RFC-Independent TS Inhibition Mechanisms

Metesind (AG-331) is ideally suited for studies requiring TS inhibition without confounding effects of reduced folate carrier (RFC) transport or polyglutamation [1]. Researchers investigating resistance mechanisms to classical antifolates (e.g., raltitrexed, pemetrexed) can use AG-331 as a control compound to dissect contributions of transport defects versus TS enzyme alterations. Its lipophilic nature and RFC independence enable direct evaluation of TS inhibition in RFC-deficient or transport-compromised cell models [2].

Studying Replication-Associated DNA Damage and S-Phase Checkpoints

The unique DNA fragmentation pattern of AG-331—exclusively targeting nascent DNA with fragment sizes of 0.05 to 1.1 megabases [3]—makes it a specific tool for investigating replication fork collapse and S-phase DNA damage responses. Unlike ZD1694 or FdUrd, which damage both mature and nascent DNA, AG-331 allows researchers to isolate replication-dependent damage pathways. This application is particularly relevant for studies of ATR/Chk1 signaling, replication stress responses, and mechanisms of thymineless death.

Synergistic Combination Studies with Nucleoside Analogs

AG-331 demonstrates quantifiable synergy with thymidine analogs such as IdUrd, producing an 8.7-fold reduction in IdUrd IC50 and a therapeutic index of 6.5 [4]. This property supports its use in preclinical combination screens investigating TS inhibitor-mediated enhancement of nucleoside analog incorporation. The 3.8-fold increase in IdUrd DNA incorporation and 2.5-fold increase in DNA single-strand breaks provide measurable endpoints for mechanism-of-action studies [4].

Comparative Pharmacology of Lipophilic vs Folate-Based TS Inhibitors

AG-331 serves as a representative non-classical, lipophilic TS inhibitor for head-to-head comparisons with folate-based inhibitors. The >3,300-fold difference in cytotoxic potency relative to ZD1694 in MGH-U1 cells [5], coupled with the 280-fold difference in cellular TS inhibition IC50, provides a robust experimental window for dissecting the relationship between TS inhibition, salvage pathway activation, and cell death. Researchers can leverage these quantitative differences to validate TS inhibitor mechanism-of-action hypotheses and screen for predictive biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metesind

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.